![molecular formula C20H29N3O3 B5570573 8-(3-乙氧基丙酰基)-2-(2-吡啶基甲基)-2,8-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5570573.png)
8-(3-乙氧基丙酰基)-2-(2-吡啶基甲基)-2,8-二氮杂螺[5.5]十一烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecanes typically involves multi-component reactions (MCRs) or intramolecular spirocyclization. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines, with in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecanes has been characterized using various spectroscopic methods, including NMR and X-ray crystallography. These studies have provided detailed information on the chemical shifts, conformation, and spatial arrangement of atoms within the molecule, aiding in the understanding of their chemical behavior and reactivity (Zhang et al., 2008).
Chemical Reactions and Properties
Diazaspiro[5.5]undecanes undergo various chemical reactions, including Michael addition, Claisen condensation, and acid-catalyzed decarboxylation. These reactions enable the synthesis of spirocyclic adducts or derivatives with diverse functional groups, expanding the utility of these compounds in synthetic chemistry (Cordes et al., 2013).
科学研究应用
CCR8 拮抗剂
该化合物已被探索作为 CCR8 拮抗剂,表明其在治疗趋化因子介导的疾病,尤其是呼吸系统疾病中具有潜在应用。已声称其可用于治疗哮喘、慢性阻塞性肺疾病和鼻炎 (Norman, 2007).
合成技术
研究表明,该化合物所属的 3,9-二氮杂螺[5.5]十一烷衍生物可以通过 4-取代吡啶的分子内螺环化合成。此过程包括吡啶环的原位活化,然后是连接的 β-二羰基亲核试剂的分子内加成 (Parameswarappa & Pigge, 2011).
抗高血压活性潜力
已经合成了一系列结构与该化合物相似的 8-取代 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮,并将其筛选为潜在的抗高血压剂。该化合物的结构类似物已被探索其降低血压的有效性 (Caroon 等,1981).
抗高血压剂配方
与该化合物相关的抗高血压剂配方的研究表明,通过制备各种盐来获得缓释版本。对这些盐进行体外评估旨在实现活性化合物的控释 (Benjamin & Lin, 1985).
属性
IUPAC Name |
8-(3-ethoxypropanoyl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-26-13-8-19(25)22-12-5-9-20(15-22)10-7-18(24)23(16-20)14-17-6-3-4-11-21-17/h3-4,6,11H,2,5,7-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNSONIFLQSMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。